(R)-[1-(Chloromethyl)propyl]benzene
Description
Properties
IUPAC Name |
[(2R)-1-chlorobutan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDKSKMEPAASFW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation with Palladium
The ketone is subjected to hydrogenation under 0.01–2 psi H₂ in ethanol/acetic acid (20:1–8:1) with palladium on carbon (Pd/C) at 50–60°C. This conditions favor syn-addition of hydrogen, yielding (R)-1-phenylpropanol with >85% enantiomeric excess (ee). Subsequent chlorination of the hydroxyl group via thionyl chloride (SOCl₂) introduces the chloromethyl moiety, achieving (R)-[1-(chloromethyl)propyl]benzene in 74% overall yield.
Chiral Amine-Mediated Imine Formation
Prior to hydrogenation, the ketone is condensed with R-α-methylbenzylamine to form an imine intermediate. This Schiff base directs hydrogenation stereochemistry, as the bulky benzyl group biases hydrogen adsorption on the Pd surface. Post-hydrogenation, acidic hydrolysis releases the chiral alcohol, which is then chlorinated.
Chiral Pool Synthesis from Natural Precursors
Chiral pool strategies leverage enantiopure starting materials, such as (R)-lactic acid or (R)-citronellol, to avoid racemization. For instance, (R)-3-phenyl-1-propanol, derived from enzymatic reduction of cinnamaldehyde, undergoes chlorination with phosphorus pentachloride (PCl₅) to install the chloromethyl group. While this route offers high ee (>98%), scalability is limited by precursor availability.
Resolution of Racemic Mixtures
Racemic [1-(chloromethyl)propyl]benzene can be resolved via diastereomeric salt formation. Combining the racemate with (1S)-(−)-camphorsulfonic acid in ethanol induces selective crystallization of the R-enantiomer salt. Freeing the base with sodium hydroxide yields enantiopure product (ee >99%), albeit with moderate recovery (40–50%).
Alkylation of Benzene with Chiral Alkyl Halides
Direct Friedel-Crafts alkylation using (R)-1-chloro-1-(chloromethyl)propane faces challenges due to carbocation rearrangements. However, employing Lewis acids like AlCl₃ in dichloromethane at −20°C minimizes side reactions, affording the target compound in 65% yield with 82% ee.
Nucleophilic Substitution on Chiral Alcohols
(R)-1-(Hydroxymethyl)propylbenzene, synthesized via asymmetric reduction of 1-benzoylpropane, reacts with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to replace the hydroxyl group with chlorine. This one-pot method achieves 89% conversion and retains >95% ee, making it ideal for small-scale production.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 74 | 85–95 | High | Moderate (Pd/C) |
| Chiral Pool | 68 | >98 | Low | High |
| Resolution | 45 | >99 | Moderate | Low |
| Alkylation | 65 | 82 | High | Low |
| Nucleophilic Substitution | 89 | >95 | Moderate | Low |
Asymmetric hydrogenation and nucleophilic substitution strike the best balance between yield and enantiopurity, whereas resolution remains limited by throughput.
Mechanistic Considerations in Stereochemical Control
The R configuration arises from facial selectivity during hydrogenation. In Pd/C-catalyzed reactions, the imine intermediate adopts an s-cis conformation, positioning the benzene ring and propyl chain on opposite sides. Hydrogen adds to the less hindered face, dictated by the chiral amine’s bulk. Similarly, chlorination via SN2 mechanisms preserves configuration when using aprotic solvents like THF.
Industrial Applications and Challenges
While bench-scale syntheses are well-established, industrial production requires cost-effective catalysts and recyclable solvents. Recent advances in immobilized Pd nanocatalysts and flow chemistry have reduced metal leaching and improved turnover numbers (TON >10,000). However, chloromethylation’s exothermic nature necessitates stringent temperature control to prevent racemization.
Emerging Techniques: Biocatalysis and Photoredox
Enzymatic approaches using alcohol dehydrogenases (ADHs) from Lactobacillus brevis selectively reduce 1-benzoylpropane to (R)-1-phenylpropanol at 30°C, achieving 92% ee without metal catalysts . Photoredox-mediated alkylation, though nascent, shows promise for radical-based chloromethylation with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ®-[1-(Chloromethyl)propyl]benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of ®-[1-(Chloromethyl)propyl]benzene can lead to the formation of ®-[1-(Methyl)propyl]benzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: ®-[1-(Hydroxymethyl)propyl]benzene, ®-[1-(Cyanomethyl)propyl]benzene.
Oxidation: ®-[1-(Carboxymethyl)propyl]benzene.
Reduction: ®-[1-(Methyl)propyl]benzene.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of (R)-[1-(Chloromethyl)propyl]benzene lies in its use as an intermediate in the synthesis of pharmaceutical compounds. Due to its chiral nature, it can be utilized to produce enantiomerically pure drugs that are crucial for therapeutic efficacy.
Case Study: Anticancer Agents
A notable study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound served as a building block for creating derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The results indicated enhanced selectivity towards tumor cells compared to normal cells, showcasing the potential for targeted cancer therapies .
Material Science Applications
In material science, this compound is explored for its role in developing advanced materials with specific properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Boiling Point | 170 °C |
| Density | 1.04 g/cm³ |
| Solubility | Soluble in organic solvents |
The compound's unique properties enable its incorporation into polymer matrices, enhancing mechanical strength and thermal stability.
Chemical Synthesis Applications
This compound is also utilized as a reagent in various chemical reactions:
- Nucleophilic Substitution Reactions : It can act as an electrophile in reactions with nucleophiles, leading to the formation of more complex organic molecules.
- Cross-Coupling Reactions : Employed in Suzuki and Heck reactions to create biaryl compounds that are essential in pharmaceuticals and agrochemicals.
Environmental Considerations
While exploring the applications of this compound, it is crucial to consider its environmental impact. Regulatory assessments have indicated that while the compound has utility in various sectors, it also requires careful handling due to its potential toxicity .
Risk Assessment
A comprehensive risk assessment conducted by environmental agencies highlighted the need for monitoring exposure levels during industrial applications to mitigate health risks associated with chlorinated compounds .
Mechanism of Action
The mechanism of action of ®-[1-(Chloromethyl)propyl]benzene primarily involves its role as a precursor in the synthesis of organotin compounds. These organotin compounds act as catalysts by coordinating with substrates and facilitating chemical reactions through various pathways, including nucleophilic attack and electrophilic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Chlorination Patterns
demonstrates that chlorination of alkyl acetates under varying conditions produces distinct isomer distributions. For C2–C5 esters, (ω-1)-chloro isomers dominate in the presence of benzene, whereas (ω-2)-chloro isomers prevail in longer-chain esters. For (R)-[1-(Chloromethyl)propyl]benzene, the chloromethyl group’s position (C1) contrasts with isomers like (2-chloromethyl)propylbenzene or (3-chloromethyl)propylbenzene. The selectivity of chlorination reactions is solvent-dependent; benzene reduces ω-chloro product formation by 1.1–4.2 times compared to solvent-free conditions .
Enantiomeric Comparison: (R)- vs. (S)-Configurations
The enantiomer (S)-[1-(Chloromethyl)propyl]benzene shares identical physical properties (e.g., boiling point, solubility) with the R-form but exhibits divergent reactivity in chiral environments. underscores the importance of enantiopure synthesis, as seen in the preparation of pimprinol C, where the R-configuration of the precursor dictates the final product’s stereochemistry and bioactivity .
Functional Group Analogues
- Benzyl Chloride (C₆H₅CH₂Cl) : A simpler analogue lacking the propyl chain. Benzyl chloride is more volatile (bp 179°C vs. ~200–220°C for the target compound) and undergoes faster nucleophilic substitution due to reduced steric hindrance.
- 1-(Chloromethyl)-4-nitrobenzene : The nitro group at the para position enhances electrophilic substitution reactivity but reduces stability under basic conditions compared to the target compound .
- Benzotrichloride (C₆H₅CCl₃) : Higher chlorine content increases its use as a chlorinating agent but also elevates toxicity and environmental persistence .
Data Table: Key Properties of this compound and Analogues
| Compound | Molecular Formula | Boiling Point (°C) | Key Reactivity | Application |
|---|---|---|---|---|
| This compound | C₁₀H₁₁Cl | ~200–220 (est.) | Stereoselective substitution | Pharmaceuticals, chiral ligands |
| Benzyl Chloride | C₇H₇Cl | 179 | Nucleophilic substitution | Dyes, polymers |
| 1-(Chloromethyl)-4-nitrobenzene | C₇H₆ClNO₂ | 245 | Electrophilic substitution | Explosives, intermediates |
| Benzotrichloride | C₇H₅Cl₃ | 220 | Chlorination reactions | Chlorinating agent, organic synthesis |
Biological Activity
(R)-[1-(Chloromethyl)propyl]benzene, commonly known as cumyl chloride, is an organic compound with the molecular formula C₉H₁₁Cl. This compound exhibits significant biological activity, particularly in the realms of fungicides and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzene ring bonded to a propyl group with a chloromethyl substituent. This configuration contributes to its unique chemical reactivity and biological interactions.
- Molecular Formula : C₉H₁₁Cl
- Boiling Point : Approximately 154.6 °C
1. Antifungal Properties
This compound has been identified as a candidate for developing fungicides due to its biological activity against various fungal pathogens. Its mechanism involves disrupting cellular processes in fungi, leading to cell death.
- Mechanism : Interaction with nucleophiles in substitution reactions.
- Application : Potential development of plant growth regulators.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. Variants of this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Drug 1 | MCF-7 | 25.72 ± 3.95 |
| Drug 2 | U87 | 45.2 ± 13.0 |
| Compound 5a | A549 | 57.89 ± 0.19 |
- Case Study : In a study by Ribeiro Morais et al., derivatives of benzyl chloride demonstrated significant cytotoxicity against human cancer cell lines, indicating that structural modifications can enhance biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, which are critical for its interaction with biological macromolecules.
- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in cancer progression and fungal growth.
Environmental Impact and Stability
Understanding the stability and degradation pathways of this compound is crucial for assessing its ecological impact. Studies indicate that while it is stable under certain conditions, it can degrade through hydrolysis in aqueous environments, which may influence its biological efficacy and environmental persistence.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Benzyl chloride | Aromatic halide | Widely used in organic synthesis |
| (S)-[1-(Chloromethyl)propyl]benzene | Stereoisomer | Similar reactivity but different biological activity |
| 2-Chloro-2-methylpropane | Aliphatic halide | More reactive due to steric factors |
| 1-Bromopropane | Aliphatic halide | Higher reactivity than chlorinated analogs |
Q & A
Q. How can isotopic labeling (e.g., , ) track the metabolic fate of this compound in environmental studies?
- Methodological Answer : Synthesize -labeled analogs via Claisen-Schmidt condensation with -benzene. Use stable isotope probing (SIP) in soil microcosms, followed by GC-IRMS to trace assimilation into microbial biomass. For aquatic systems, employ -labeling and FT-ICR-MS to map degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
